molecular formula C25H21N3O2 B14242642 Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate CAS No. 313989-82-1

Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate

Cat. No.: B14242642
CAS No.: 313989-82-1
M. Wt: 395.5 g/mol
InChI Key: YNVJVNISJKQWSG-UHFFFAOYSA-N
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Description

Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a pyridine ring, a triphenylmethyl group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of pyridin-3-yl hydrazine with triphenylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl hydrazine: Shares the pyridine and hydrazine moieties but lacks the triphenylmethyl group.

    Triphenylmethyl hydrazine: Contains the triphenylmethyl and hydrazine groups but lacks the pyridine ring.

Uniqueness

Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of the pyridine ring, triphenylmethyl group, and hydrazine carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

CAS No.

313989-82-1

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

pyridin-3-yl N-(tritylamino)carbamate

InChI

InChI=1S/C25H21N3O2/c29-24(30-23-17-10-18-26-19-23)27-28-25(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19,28H,(H,27,29)

InChI Key

YNVJVNISJKQWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNC(=O)OC4=CN=CC=C4

Origin of Product

United States

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